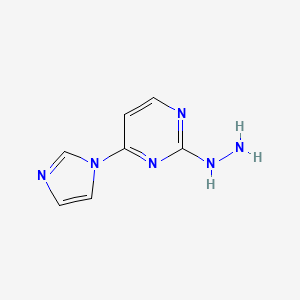

2-hydrazinyl-4-(1H-imidazol-1-yl)pyrimidine

CAS No.: 1539600-26-4

Cat. No.: VC2977959

Molecular Formula: C7H8N6

Molecular Weight: 176.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1539600-26-4 |

|---|---|

| Molecular Formula | C7H8N6 |

| Molecular Weight | 176.18 g/mol |

| IUPAC Name | (4-imidazol-1-ylpyrimidin-2-yl)hydrazine |

| Standard InChI | InChI=1S/C7H8N6/c8-12-7-10-2-1-6(11-7)13-4-3-9-5-13/h1-5H,8H2,(H,10,11,12) |

| Standard InChI Key | AUXUDZAIVZXEHV-UHFFFAOYSA-N |

| SMILES | C1=CN=C(N=C1N2C=CN=C2)NN |

| Canonical SMILES | C1=CN=C(N=C1N2C=CN=C2)NN |

Introduction

Chemical Properties and Structural Characteristics

2-Hydrazinyl-4-(1H-imidazol-1-yl)pyrimidine is characterized by its unique molecular architecture featuring three distinct heterocyclic components: a pyrimidine ring, an imidazole ring, and a hydrazine group. The compound possesses the following key chemical identifiers:

| Property | Value |

|---|---|

| CAS Number | 1539600-26-4 |

| Molecular Formula | C₇H₈N₆ |

| Molecular Weight | 176.18 g/mol |

| IUPAC Name | (4-imidazol-1-ylpyrimidin-2-yl)hydrazine |

| PubChem Compound ID | 80901653 |

The compound's structure incorporates a pyrimidine ring with an imidazole substituent at the 4-position and a hydrazinyl group at the 2-position, creating a nitrogen-rich heterocyclic system. The structural complexity is further illustrated by its chemical identifiers:

| Identifier | Value |

|---|---|

| Standard InChI | InChI=1S/C7H8N6/c8-12-7-10-2-1-6(11-7)13-4-3-9-5-13/h1-5H,8H2,(H,10,11,12) |

| Standard InChIKey | AUXUDZAIVZXEHV-UHFFFAOYSA-N |

| SMILES | C1=CN=C(N=C1N2C=CN=C2)NN |

| Canonical SMILES | C1=CN=C(N=C1N2C=CN=C2)NN |

The molecular structure features six nitrogen atoms, creating a compound with significant potential for hydrogen bonding and coordination chemistry.

Chemical Reactivity

The reactivity of 2-hydrazinyl-4-(1H-imidazol-1-yl)pyrimidine is influenced by its three reactive centers: the pyrimidine ring, the imidazole ring, and the hydrazine group.

Hydrazine Functionality

The hydrazine group can participate in various chemical transformations:

-

Condensation reactions with carbonyl compounds to form hydrazones

-

Cycloaddition reactions to form heterocyclic systems

-

Metal coordination through the nitrogen atoms

These reactive pathways are similar to those observed in related hydrazinyl-heterocyclic compounds discussed in the literature .

Imidazole and Pyrimidine Rings

The imidazole and pyrimidine rings contribute to the compound's reactivity through:

-

Nucleophilic substitution reactions

-

Coordination chemistry with transition metals

-

Hydrogen bonding interactions

-

π-π stacking interactions

The combination of these reactive centers makes 2-hydrazinyl-4-(1H-imidazol-1-yl)pyrimidine a versatile building block for further chemical transformations .

Related Compounds and Structural Analogues

Several structural analogues of 2-hydrazinyl-4-(1H-imidazol-1-yl)pyrimidine have been reported and may provide additional insights into the properties and applications of this compound:

Pyrimidine-Imidazole Derivatives

-

2-hydrazinyl-4-(1H-imidazol-1-yl)-6-methylpyrimidine (CAS: 1502217-62-0) - A methylated analogue

-

2-Chloro-4-(1H-imidazol-1-yl)pyrimidine (CAS: 114834-03-6) - A precursor compound

-

5-(1H-imidazol-1-yl)pyrimidine (CAS: 1079394-95-8) - A regioisomer

Hydrazinyl-Heterocycle Derivatives

-

2-Hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-one - A related hydrazinyl-imidazole compound

-

4-hydrazinyl-N'-((1-(morpholinomethyl)-1H-imidazol-4-yl)methylene)pyrimidine-5-carbohydrazide - A more complex derivative

These related compounds further illustrate the structural diversity and potential applications of the hydrazinyl-imidazole-pyrimidine scaffold .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume